An In-depth Technical Guide to 2-Fluoro-4-nitrophenol (CAS 403-19-0)
An In-depth Technical Guide to 2-Fluoro-4-nitrophenol (CAS 403-19-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitrophenol, with the CAS registry number 403-19-0, is a key organic intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a fluorine atom and a nitro group on a phenol (B47542) ring, imparts specific reactivity that makes it a valuable building block in the synthesis of more complex molecules.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological relevance of 2-Fluoro-4-nitrophenol, tailored for professionals in research and development.
Physicochemical Properties
2-Fluoro-4-nitrophenol is an off-white to yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of 2-Fluoro-4-nitrophenol
| Property | Value | Reference(s) |
| CAS Number | 403-19-0 | [1][3][4] |
| Molecular Formula | C₆H₄FNO₃ | [1][3][4] |
| Molecular Weight | 157.10 g/mol | [3][5] |
| Appearance | Off-white to yellow crystalline powder | [1][4] |
| Melting Point | 117-122 °C | [1][3][6] |
| Boiling Point | 281.2 ± 25.0 °C (Predicted) | [1][7] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25 °C | [1] |
| Flash Point | 123.9 ± 23.2 °C | [1][7] |
| Solubility | Soluble in Methanol | [8] |
| pKa | 5.67 ± 0.22 (Predicted) | [8] |
Table 2: Spectroscopic Data of 2-Fluoro-4-nitrophenol
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR | Spectra available, confirmation of product in synthesis. | [6] |
| ¹³C NMR | Spectra available. | [9] |
| FTIR | Spectra available. | [10] |
| Mass Spectrometry | Molecular Ion Peak (m/z): 157.100 | [11] |
Experimental Protocols
Synthesis of 2-Fluoro-4-nitrophenol
A common method for the synthesis of 2-Fluoro-4-nitrophenol involves the nitration of 2-fluorophenol.[6][12]
Materials:
-
2-Fluorophenol (32.3 g, 0.288 mol)
-
90% Nitric acid (22 g, 0.31 mol HNO₃)
-
Ether
-
Anhydrous magnesium sulfate
-
Ice-salt bath
Procedure:
-
Dissolve 2-Fluorophenol in dichloromethane in a flask suitable for cooling.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add 90% nitric acid, controlling the rate of addition to maintain the reaction temperature at approximately -5 °C. The addition should take about 1 hour.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Collect the precipitate by filtration and wash it several times with cold dichloromethane.[6]
-
The crude product can be further purified by recrystallization.
Purification by Recrystallization
Materials:
-
Crude 2-Fluoro-4-nitrophenol
-
Methylcyclohexane
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude solid in ether.
-
Wash the ether solution with water.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Evaporate the ether to obtain the solid residue.
-
Recrystallize the resulting solid from methylcyclohexane to yield pale yellow crystals of 2-Fluoro-4-nitrophenol.[6] A similar recrystallization can be performed using ethanol.[13]
Safety and Handling
2-Fluoro-4-nitrophenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Work should be conducted in a well-ventilated area or a fume hood.[14]
Table 3: GHS Hazard Information for 2-Fluoro-4-nitrophenol
| Hazard Class | Hazard Statement | Precautionary Statement Codes | Reference(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [14] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P317, P321, P362+P364 | [14] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 | [14] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | [14] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P317 | [14] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 | [14] |
Applications in Research and Drug Development
2-Fluoro-4-nitrophenol serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][4] The presence of the electron-withdrawing nitro group enhances the reactivity of the aromatic ring, making it suitable for nucleophilic substitution reactions.[1] The fluorine atom provides additional versatility for creating complex molecules.[1] It is utilized in the development of anti-inflammatory and analgesic drugs.[4]
Biological Relevance and Signaling Pathways
While specific signaling pathways involving 2-Fluoro-4-nitrophenol are not extensively documented, the metabolism of nitrophenols, in general, has been studied. The metabolic fate of nitrophenols typically involves Phase I and Phase II biotransformation reactions.[15] Phase I reactions, mediated by cytochrome P450, can include reduction of the nitro group to an amino group and oxidation of the aromatic ring.[15] The resulting metabolites, along with the parent compound, can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.[15]
A representative metabolic pathway for p-nitrophenol, a related compound, is depicted below. This pathway involves initial oxidation to 4-nitrocatechol, followed by further enzymatic degradation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-Fluoro-4-nitrophenol.
References
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- 2. nbinno.com [nbinno.com]
- 3. 2-Fluoro-4-nitrophenol 99 403-19-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. 2-Fluoro-4-nitrophenol | 403-19-0 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 403-19-0 | CAS DataBase [m.chemicalbook.com]
- 9. 2-Fluoro-4-nitrophenol(403-19-0)IR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 13. Method for preparing 2-fluoro-4-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 14. echemi.com [echemi.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]

